(5-(2-Chlorophenyl)furan-2-yl)(morpholino)methanone
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Overview
Description
(5-(2-Chlorophenyl)furan-2-yl)(morpholino)methanone is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a furan ring substituted with a 2-chlorophenyl group and a morpholino group attached to a methanone moiety. Its distinct chemical structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of (5-(2-Chlorophenyl)furan-2-yl)(morpholino)methanone involves several steps, typically starting with the preparation of the furan ring and subsequent substitution reactions to introduce the 2-chlorophenyl and morpholino groups. The synthetic route may involve:
Step 1: Formation of the furan ring through cyclization reactions.
Step 2: Introduction of the 2-chlorophenyl group via electrophilic aromatic substitution.
Step 3: Attachment of the morpholino group through nucleophilic substitution or addition reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
(5-(2-Chlorophenyl)furan-2-yl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Addition: The methanone moiety can participate in addition reactions with nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(5-(2-Chlorophenyl)furan-2-yl)(morpholino)methanone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-(2-Chlorophenyl)furan-2-yl)(morpholino)methanone involves its interaction with voltage-gated sodium channels, particularly the Nav1.8 channel. By blocking this channel, the compound can inhibit the propagation of action potentials in sensory neurons, thereby reducing pain and inflammation. The molecular targets and pathways involved include the modulation of ion flow through the sodium channels and subsequent effects on neuronal excitability .
Comparison with Similar Compounds
(5-(2-Chlorophenyl)furan-2-yl)(morpholino)methanone can be compared with other similar compounds, such as:
5-Aryl-2-furfuramides: These compounds also feature a furan ring and are known for their ability to block sodium channels.
2-Chlorophenyl derivatives: Compounds with a 2-chlorophenyl group that exhibit similar pharmacological properties.
Morpholino derivatives: Compounds containing a morpholino group that are used in various medicinal applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
459152-06-8 |
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Molecular Formula |
C15H14ClNO3 |
Molecular Weight |
291.73 g/mol |
IUPAC Name |
[5-(2-chlorophenyl)furan-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H14ClNO3/c16-12-4-2-1-3-11(12)13-5-6-14(20-13)15(18)17-7-9-19-10-8-17/h1-6H,7-10H2 |
InChI Key |
YUCKZTMTOSCUNH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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